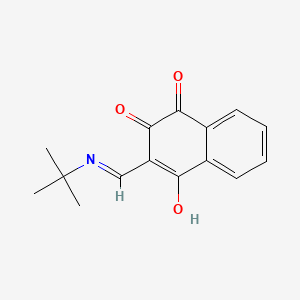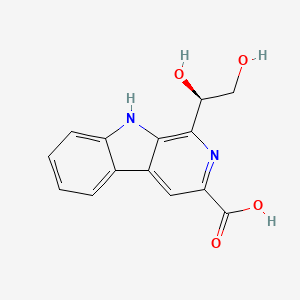
dichotomine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichotomine B is typically isolated from Stellariae Radix through a series of extraction and purification processes . The preparation involves the collection of Stellariae Radix, followed by drying and grinding. The powdered material is then subjected to solvent extraction, usually with ethanol or methanol, to obtain the crude extract. This extract is further purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: The process is optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Dichotomine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
Dichotomine B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of β-Carboline alkaloids and their chemical properties.
Medicine: Research has shown that this compound can attenuate neuroinflammatory responses by regulating the TLR4/MyD88-mTOR signaling pathway in BV2 cells.
Mecanismo De Acción
Dichotomine B exerts its effects primarily through the TLR4/MyD88-mTOR signaling pathway . It inhibits the expression of TLR4, MyD88, and mTOR proteins, which are involved in the inflammatory response. By downregulating these proteins, this compound reduces the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α . Additionally, this compound promotes autophagy by increasing the expression of LC3II/LC3I and Beclin-1 proteins .
Comparación Con Compuestos Similares
Harmine: Another β-Carboline alkaloid with neuroprotective properties.
Harmaline: Known for its psychoactive effects and potential therapeutic applications.
Tetrahydroharmine: A reduced form of harmine with similar biological activities.
Uniqueness: Dichotomine B is unique in its specific regulation of the TLR4/MyD88-mTOR signaling pathway, which is not as prominently affected by other β-Carboline alkaloids . This makes this compound particularly effective in attenuating neuroinflammatory responses, setting it apart from similar compounds .
Propiedades
Fórmula molecular |
C14H12N2O4 |
|---|---|
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-6-11(18)13-12-8(5-10(16-13)14(19)20)7-3-1-2-4-9(7)15-12/h1-5,11,15,17-18H,6H2,(H,19,20)/t11-/m0/s1 |
Clave InChI |
PKSXEHHRROSXPR-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)[C@H](CO)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=NC(=C3N2)C(CO)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


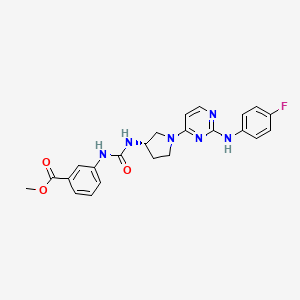
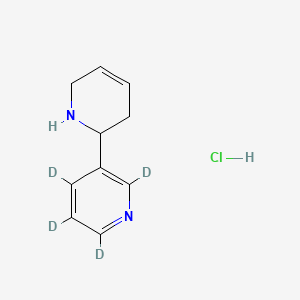
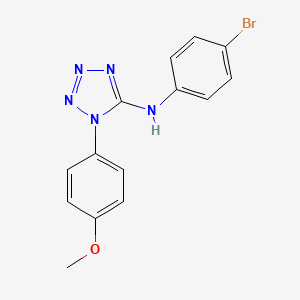

![(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)
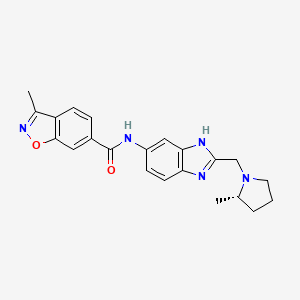
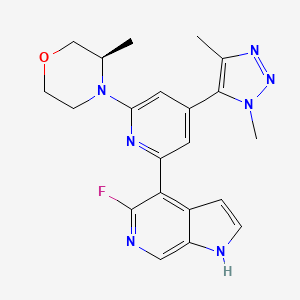
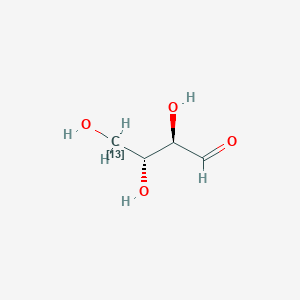
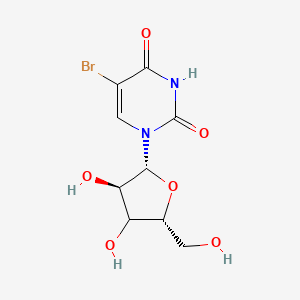
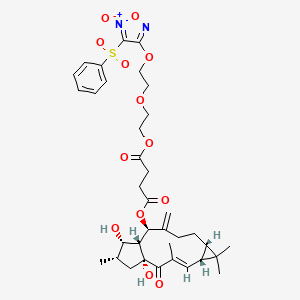
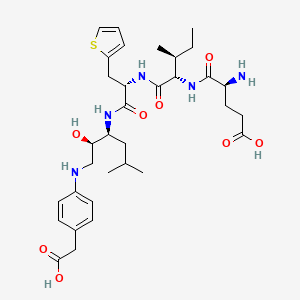
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
